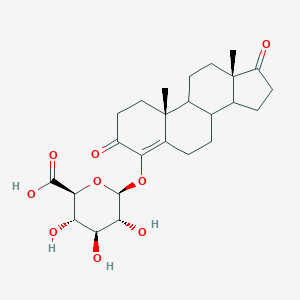

4-Hydroxyandrostenedione glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

102848-54-4 |

|---|---|

Molecular Formula |

C25H34O9 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H34O9/c1-24-10-8-15(26)20(33-23-19(30)17(28)18(29)21(34-23)22(31)32)14(24)4-3-11-12-5-6-16(27)25(12,2)9-7-13(11)24/h11-13,17-19,21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12?,13?,17-,18-,19+,21-,23+,24+,25-/m0/s1 |

InChI Key |

JIKFCHILHFFTSH-NRIFOQJISA-N |

SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CCC3C2CC[C@]4(C3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

physical_description |

Solid |

Synonyms |

4-HADG 4-hydroxy-4-androstene-3,17-dione glucuronide 4-hydroxyandrost-4-ene-3,17-dione glucuronide 4-hydroxyandrostenedione glucuronide HAD-glucuronide |

Origin of Product |

United States |

Biosynthesis and Enzymology of 4 Hydroxyandrostenedione Glucuronide Formation

Glucuronidation Pathway: Core Biochemical Mechanism

Glucuronidation is a conjugation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronic acid moiety from a high-energy donor molecule to a substrate, in this case, 4-hydroxyandrostenedione.

The essential co-substrate for the glucuronidation reaction is uridine (B1682114) diphosphate-glucuronic acid (UDPGA). UDPGA is synthesized in the cytoplasm from glucose-1-phosphate and serves as the activated form of glucuronic acid. In the presence of a UGT enzyme, the glucuronic acid portion of UDPGA is transferred to a hydroxyl group on the steroid molecule, forming a glucuronide conjugate. This reaction is a key mechanism for the metabolic clearance of a wide array of steroid hormones.

The addition of the highly polar glucuronic acid moiety to 4-hydroxyandrostenedione has two significant consequences. Firstly, it generally leads to the inactivation of the steroid's biological activity. Secondly, and crucially for elimination, it dramatically increases the water solubility of the compound. This enhanced hydrophilicity prevents the steroid from being reabsorbed in the kidneys and promotes its excretion in urine and/or bile. Thus, glucuronidation is a vital detoxification pathway that regulates the levels of active steroids in the body.

Uridine Diphosphate-Glucuronosyltransferase (UGT) Enzymes Mediating Conjugation

The UGT superfamily of enzymes is responsible for catalyzing the glucuronidation of a vast number of substrates, including steroids. These enzymes exhibit both substrate specificity and tissue-specific expression patterns.

The human UGT superfamily is divided into two main families, UGT1 and UGT2, based on gene structure and sequence homology. These families are further subdivided into subfamilies, such as UGT1A and UGT2B. The UGT enzymes are primarily located in the endoplasmic reticulum of liver cells, which is the main site of drug and steroid metabolism. They are also found in various extrahepatic tissues, including the intestine, kidneys, and prostate. The specific UGT isoforms involved in the glucuronidation of 4-hydroxyandrostenedione are predominantly members of the UGT1A and UGT2B subfamilies.

Several UGT isoforms have been implicated in the glucuronidation of androgens and other steroids, suggesting their potential role in the metabolism of 4-hydroxyandrostenedione. The catalytic efficiency of these enzymes is determined by their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

The UGT2B subfamily is well-established for its significant role in the glucuronidation of androgens.

UGT2B7 and UGT2B15 are known to be the major enzymes responsible for the glucuronidation of testosterone (B1683101) and other androgens in the liver and prostate.

UGT2B4 has also been shown to be involved in steroid glucuronidation.

The UGT1A subfamily also contributes to steroid metabolism.

UGT1A4 is known to catalyze the glucuronidation of various compounds, including steroids.

The catalytic efficiency of these enzymes with other steroid substrates underscores their potential to metabolize 4-hydroxyandrostenedione. For instance, UGT2B7 and UGT2B15 exhibit high affinity for testosterone, and UGT1A4 is involved in the glucuronidation of other steroid molecules. The absence of specific kinetic data for 4-hydroxyandrostenedione highlights an area for future research to fully elucidate its metabolic fate.

Molecular Determinants and Structure-Function Relationships of UGTs in Steroid Glucuronidation

The catalytic activity and substrate specificity of UGT enzymes are dictated by their three-dimensional structure and the specific amino acid residues within their active sites. UGTs are membrane-bound proteins of the endoplasmic reticulum, and their structure comprises two main domains: a C-terminal domain that binds the UDP-glucuronic acid (UDPGA) co-substrate and an N-terminal domain responsible for binding the aglycone substrate (in this case, 4-hydroxyandrostenedione or its metabolites) ubc.cafrontiersin.org. While the complete crystal structure of many human UGTs remains to be fully elucidated, homology modeling based on existing crystal structures of related enzymes has provided insights into their binding properties uit.no.

For steroid-metabolizing UGTs like UGT2B17, molecular modeling studies have been employed to understand the interactions between the enzyme and its substrates uit.no. Key amino acid residues within the active site create a pocket that accommodates the steroid nucleus, and specific interactions, such as hydrogen bonding and hydrophobic interactions, determine the orientation of the substrate and the subsequent site of glucuronidation nih.gov. The structure-activity relationship of UGTs with various substrates, including flavonoids, has been a subject of investigation to predict their metabolism nih.gov. While direct molecular modeling studies on 4-hydroxyandrostenedione with specific UGT isoforms are not widely available, the general principles of steroid binding to UGTs suggest that the shape and electronic properties of the 4-hydroxyandrostenedione molecule are crucial for its recognition and conjugation by specific UGT isoforms.

Regulatory Mechanisms Influencing UGT Activity and 4-Hydroxyandrostenedione Glucuronide Production

The production of this compound is not static but is influenced by a variety of regulatory mechanisms that can modulate the expression and activity of UGT enzymes.

UGT activity can be influenced by various endogenous compounds, including steroid hormones themselves. Androgens can regulate the expression of UGT genes, thereby affecting their own metabolism and that of other steroids nih.gov. Several reports have indicated the induction of UGT activity by a range of compounds, including phytochemicals and pharmaceuticals frontiersin.org. Conversely, UGT activity can be inhibited by certain endogenous and exogenous compounds. For instance, dietary components have been investigated as UGT inhibitors frontiersin.org. The pharmacological effect of a drug can be modified by any alteration in the activity of the hepatic microsomal mixed-function oxidases, which can be stimulated by enzyme induction frontiersin.org.

Significant interindividual and interethnic variability exists in the capacity to glucuronidate steroids, largely due to genetic polymorphisms in the UGT genes nih.gov. Polymorphisms in genes encoding UGT enzymes can lead to altered enzyme expression or function, affecting the clearance of sex hormones and potentially influencing an individual's risk for hormone-dependent diseases nih.gov.

Several UGT genes, including those of the UGT1A and UGT2B families, are known to be polymorphic mdpi.com. For example, polymorphisms in UGT1A1 and UGT1A3 have been associated with altered glucuronidation activity nih.gov. Similarly, genetic variants in UGT2B7 and UGT2B15 have been linked to variations in the metabolism of various drugs and endogenous compounds mdpi.commdpi.com. While the direct impact of specific UGT polymorphisms on the glucuronidation of 4-hydroxyandrostenedione has not been extensively studied, it is highly probable that genetic variations in the UGT enzymes responsible for its metabolism contribute to the observed intersubject variability in its disposition.

Metabolic Precursors and Downstream Transformations Affecting Glucuronide Formation

The formation of this compound is preceded by Phase I metabolic transformations of the parent compound. These initial reactions generate metabolites that can then serve as substrates for UGT enzymes.

Phase I Metabolism of 4-Hydroxyandrostenedione Preceding Glucuronidation (e.g., reductive pathways, hydroxylation)

The primary Phase I metabolic pathway for 4-hydroxyandrostenedione involves reductive processes. These reductions can lead to the formation of 3-hydroxy-4-oxo or 3,4-dihydroxylated compounds dshs-koeln.de. Specifically, reduction of the 3-keto group can result in the formation of 3β-hydroxy-5α-androstane-4,17-dione and 3α-hydroxy-5β-androstane-4,17-dione nih.gov. Further reduction can lead to various isomers of 3ξ,4ξ-dihydroxy-5ξ-androstan-17-one nih.gov. The 17-oxo group can also be reduced, leading to the formation of 4-hydroxytestosterone (B1222710) dshs-koeln.de.

Interconversion with Related Hydroxysteroids and their Conjugated Forms (e.g., 4-hydroxytestosterone glucuronide)

The metabolic pathway of 4-hydroxyandrostenedione is intrinsically linked to its interconversion with 4-hydroxytestosterone. Human metabolic processes facilitate the conversion of 4-hydroxyandrostenedione to 4-hydroxytestosterone and vice versa. dshs-koeln.deresearchgate.net This bi-directional conversion is a key aspect of its metabolism, leading to identical phase I and phase II metabolites for both substances. nih.govresearchgate.net The primary transformation of 4-hydroxyandrostenedione to 4-hydroxytestosterone is a reduction of the 17-oxo group, while the reverse is an oxidation process. dshs-koeln.deresearchgate.net

Following their formation, both 4-hydroxyandrostenedione and 4-hydroxytestosterone undergo phase II conjugation, primarily through glucuronidation, to form their respective glucuronide conjugates. dshs-koeln.denih.govdshs-koeln.de This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. hmdb.caresearchgate.net Glucuronidation involves attaching glucuronic acid to the steroid, a reaction that significantly increases the molecule's water solubility and facilitates its excretion from the body via the kidneys. hmdb.canih.govxenotech.com

Research from excretion studies has provided detailed insights into the dynamics of this interconversion and subsequent conjugation. nih.gov When 4-hydroxyandrostenedione is administered, its corresponding glucuronide is found in high concentrations in the urine shortly after administration, followed by a rapid decrease. dshs-koeln.de In contrast, the excretion of 4-hydroxytestosterone glucuronide remains more constant over time. dshs-koeln.deresearchgate.net Conversely, when 4-hydroxytestosterone is administered, the urinary concentrations of both this compound and 4-hydroxytestosterone glucuronide are found to be similar. dshs-koeln.deresearchgate.net

These distinct excretion profiles suggest that the ratio of the two glucuronidated metabolites in a urine sample could potentially be used to infer which of the two parent compounds was originally administered. dshs-koeln.de

Research Findings on the Urinary Excretion of Glucuronidated Metabolites

The table below summarizes the semi-quantitative findings from excretion studies involving the oral administration of 4-hydroxyandrostenedione and 4-hydroxytestosterone to healthy male volunteers. dshs-koeln.denih.gov

| Administered Compound | Urinary Metabolite | Excretion Profile Description |

| 4-Hydroxyandrostenedione | This compound | Initial high concentration, followed by a rapid decrease. dshs-koeln.de |

| 4-Hydroxytestosterone glucuronide | Excretion is much more constant over time. dshs-koeln.deresearchgate.net | |

| 4-Hydroxytestosterone | This compound | Excreted in amounts similar to 4-hydroxytestosterone glucuronide. dshs-koeln.de |

| 4-Hydroxytestosterone glucuronide | Excreted in amounts similar to this compound. dshs-koeln.de |

Metabolic Disposition and Excretion Dynamics of 4 Hydroxyandrostenedione Glucuronide

In Vivo Formation and Systemic Distribution of the Conjugate

Following administration, 4-hydroxyandrost-4-ene-3,17-dione (4-OHA) undergoes extensive metabolism in the body. A significant pathway in its biotransformation is conjugation with glucuronic acid, leading to the formation of 4-hydroxyandrostenedione glucuronide. hmdb.ca This conjugation reaction, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the steroid, facilitating its elimination from the body. hmdb.ca

The phase II metabolism of 4-hydroxyandrostenedione is diverse and involves both glucuronidation and sulfation. nih.govdshs-koeln.de However, the excretion profiles of these two types of conjugates show notable differences. In general, steroid glucuronides are excreted more efficiently and rapidly by the kidneys compared to their sulfate (B86663) counterparts. glowm.comglowm.com This often results in higher concentrations of glucuronidated metabolites in urine. glowm.com

In studies investigating the metabolites of 4-hydroxyandrostenedione, glucuronide conjugates were typically detected for longer periods in urine than the corresponding sulfate conjugates. dshs-koeln.deresearchgate.net For instance, one of the long-term metabolites, 3β,4α-Dihydroxy-5α-androstan-17-one, was detectable for approximately 90 hours post-administration in its glucuronidated form. dshs-koeln.deresearchgate.net In contrast, many sulfated metabolites had a shorter detection window. dshs-koeln.deresearchgate.net This suggests that while both pathways are active, glucuronidation is a critical route for the prolonged elimination of 4-hydroxyandrostenedione metabolites.

Generally, 3,4-dihydroxy-5α-steroid metabolites could be found in both glucuronide and sulfate fractions, whereas the 5β-metabolites were often only identified as glucuronides. dshs-koeln.deresearchgate.net This differential conjugation and subsequent excretion pattern can be valuable for understanding the pharmacokinetics of the parent compound.

| Metabolite | Conjugate Form | Approximate Detection Time (hours) |

|---|---|---|

| 3β,4α-Dihydroxy-5α-androstan-17-one | Glucuronide | ~90 |

| Various Metabolites | Glucuronide | Longer than sulfates |

| Various Metabolites | Sulfate | Shorter than glucuronides |

Excretion Kinetics and Temporal Profiles in Biological Matrices

The urinary elimination of this compound follows a distinct temporal pattern after administration of the parent compound. Time-course studies have provided semi-quantitative data on its excretion profile. dshs-koeln.deresearchgate.net Following oral administration of 4-hydroxyandrostenedione, the concentration of its glucuronide conjugate in urine is very high in the initial hours. dshs-koeln.deresearchgate.net This peak is followed by a rapid decrease in concentration as the metabolite is cleared from the system. dshs-koeln.deresearchgate.net

This kinetic profile, characterized by a sharp initial peak and a fast decline, is indicative of rapid absorption of the parent compound, followed by efficient metabolism and renal clearance of the glucuronide conjugate. dshs-koeln.deresearchgate.net The excretion of 4-hydroxytestosterone-glucuronide, a related metabolite, was observed to be more constant over time in the same studies. dshs-koeln.deresearchgate.net The ratio between these two glucuronidated metabolites in urine could potentially offer insights into which substance was originally administered. dshs-koeln.deresearchgate.net

| Time Post-Administration | Relative Urinary Concentration |

|---|---|

| Early Phase (0-8 hours) | Very High |

| Mid Phase (8-24 hours) | Rapidly Decreasing |

| Late Phase (>24 hours) | Low / Approaching Baseline |

Other physiological and external factors can also affect the excretion of steroid metabolites. These include hepatic function, as the liver is the primary site of glucuronidation, and renal function, which governs the rate of urinary clearance. glowm.comnih.gov The glomerular filtration rate is a key determinant for the urinary excretion of glucuronides. nih.gov Furthermore, individual variations in the activity of UGT enzymes can lead to differences in conjugation efficiency and, consequently, excretion rates. nih.gov

Differentiating Endogenous Biosynthesis from Exogenous Origin of this compound

This compound is recognized as a natural human metabolite. hmdb.ca Its presence in biological samples does not, by itself, indicate the administration of an exogenous substance. Therefore, distinguishing between the natural (endogenous) biosynthesis and an external (exogenous) origin is critical, particularly in contexts such as sports doping control.

The primary method for this differentiation is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). dshs-koeln.de This advanced analytical technique measures the ratio of stable carbon isotopes, specifically carbon-13 (¹³C) to carbon-12 (¹²C), within a molecule. Endogenously produced steroids have a ¹³C/¹²C ratio that reflects the typical isotopic composition of the individual's diet. In contrast, synthetic steroids, including 4-hydroxyandrostenedione, are typically manufactured from plant-based precursors (like soy or yam), which have a different characteristic ¹³C/¹²C ratio. dshs-koeln.de

When an exogenous steroid is administered, it and its subsequent metabolites, including this compound, will retain the distinct isotopic signature of the synthetic precursor. dshs-koeln.de By analyzing the ¹³C value of the urinary metabolite, laboratories can determine if it originates from the body's natural steroidogenic pathways or from an external synthetic source. dshs-koeln.de

Basal Endogenous Levels and Population Reference Ranges

4-Hydroxyandrostenedione, also known as formestane, is recognized as an endogenous steroid, meaning it is naturally produced within the human body. Consequently, its metabolite, this compound, is also present at basal levels in the urine of healthy individuals. However, establishing definitive population reference ranges for this compound has proven challenging, and specific, universally accepted ranges are not well-documented in scientific literature.

The following table provides an overview of the reported endogenous levels of the parent compound, 4-hydroxyandrostenedione (formestane), which serves as an indirect indicator of the presence of its glucuronidated metabolite.

| Compound | Matrix | Reported Endogenous Concentration Range | Citation |

|---|---|---|---|

| 4-Hydroxyandrostenedione (Formestane) | Urine | 0.5–20 ng/mL | uniroma1.it |

It is crucial to note that these values are for the parent compound and not the glucuronide. Further research is required to establish comprehensive and specific reference ranges for this compound across different populations.

Metabolic Signature Analysis for Origin Discrimination

Distinguishing between the endogenous (naturally produced) and exogenous (administered) sources of 4-hydroxyandrostenedione and its metabolites is a critical task, particularly in the context of anti-doping control. The primary and most definitive method employed for this purpose is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

This sophisticated analytical technique measures the carbon isotope ratio (¹³C/¹²C) within the steroid molecule. Natural, endogenous steroids in the human body are synthesized from dietary precursors, resulting in a characteristic ¹³C/¹²C ratio. Synthetic versions of these steroids, typically manufactured from plant-based starting materials, possess a different carbon isotope signature. By comparing the isotope ratio of the suspicious steroid metabolite to that of an endogenous reference compound, analysts can unequivocally determine its origin.

In addition to GC-C-IRMS, the analysis of metabolic signatures, specifically the ratios of different steroid metabolites, can provide valuable information for origin discrimination. For instance, the administration of exogenous 4-hydroxyandrostenedione can alter the natural metabolic pathways, leading to atypical ratios of its various metabolites. One such diagnostic marker that has been investigated is the ratio of 4-hydroxyepiandrosterone to 4-hydroxyandrosterone. uniroma1.ituniroma1.it An altered ratio of these metabolites can be indicative of the route of administration (e.g., oral vs. transdermal) and can help to build a more comprehensive picture of potential steroid misuse. uniroma1.it

The combination of analyzing the concentrations of 4-hydroxyandrostenedione and its metabolites, alongside the definitive determination of their carbon isotope ratios, provides a robust framework for distinguishing between natural physiological levels and exogenous administration.

Advanced Analytical Methodologies for 4 Hydroxyandrostenedione Glucuronide Research

Sample Preparation and Isolation Strategies for Conjugated Steroids

Effective sample preparation is a critical prerequisite for the reliable analysis of conjugated steroids like 4-hydroxyandrostenedione glucuronide. austinpublishinggroup.com The primary goals are to release the steroid from its conjugated form, remove interfering substances from the biological matrix, and concentrate the analyte for detection. austinpublishinggroup.comcomparativephys.ca

Hydrolysis Techniques for Releasing Aglycones (e.g., enzymatic hydrolysis with β-glucuronidase)

To analyze this compound using techniques like gas chromatography-mass spectrometry (GC-MS), the glucuronide moiety must first be cleaved to release the free steroid, or aglycone. nih.gov Enzymatic hydrolysis is the most common method for this deconjugation process. nih.govresearchgate.netcapes.gov.br

β-glucuronidase is the enzyme routinely used for the hydrolysis of glucuronide conjugates from biological fluids such as urine and plasma. interchim.frcovachem.com This enzyme specifically catalyzes the cleavage of the glucuronic acid from the steroid. covachem.com Preparations of β-glucuronidase from various sources, including Helix pomatia (snail), bovine liver, and Escherichia coli, are commercially available and have been extensively used in steroid analysis. researchgate.netnih.govsigmaaldrich.com The enzyme from Helix pomatia is noted to be particularly effective for hydrolyzing steroid glucuronides. interchim.frendocrine-abstracts.org

The efficiency of enzymatic hydrolysis is influenced by several factors, including enzyme concentration, temperature, incubation time, and pH. nih.govresearchgate.net Optimization of these conditions is crucial to ensure complete deconjugation of the analyte. nih.gov For instance, a typical protocol might involve incubating the sample with β-glucuronidase at 37°C for 3 hours at a pH of 5.0. interchim.fr Some studies have explored methods to accelerate this step, such as using ultrasound-enhanced enzymatic hydrolysis, which can drastically reduce incubation times from hours to minutes. rsc.org

It's important to note that the choice of enzyme and hydrolysis conditions can be steroid- and conjugate-specific, and no single universal approach exists. nih.gov The presence of inhibitors in biological samples, such as urine, can also affect enzyme activity, sometimes necessitating a preliminary purification step. nih.govscispace.com

| Enzyme Source | Typical pH Optimum | Typical Temperature | Notes |

|---|---|---|---|

| Helix pomatia (snail) | ~5.0 | 37-52°C | Reported to be highly effective for steroid glucuronides; also contains sulfatase activity. nih.govinterchim.frendocrine-abstracts.org |

| Bovine Liver | ~4.5-5.0 | 37°C | Commonly used, but activity can be affected by inhibitors in urine. researchgate.netnih.gov |

| Escherichia coli | ~6.0-6.5 | 37°C | Offers rapid hydrolysis and is less sensitive to changes in steroid concentration. sigmaaldrich.com |

| Abalone Entrails | ~5.2 | 42°C | Selected for efficient hydrolysis of various natural steroid conjugates. researchgate.net |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for Metabolites

Following hydrolysis, the released aglycone of 4-hydroxyandrostenedione must be extracted and purified from the complex biological matrix. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the two most common techniques employed for this purpose. nih.govlcms.cznih.govnih.gov

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to analysis. lcms.czmdpi.com It involves passing the sample through a cartridge containing a solid sorbent. lcms.cz The analyte of interest is retained on the sorbent while impurities are washed away. comparativephys.ca The analyte is then eluted with a suitable solvent. comparativephys.ca For steroid analysis, C18 (octadecyl) and hydrophilic-lipophilic balance (HLB) cartridges are frequently used. nih.govmdpi.comnih.gov The optimization of SPE involves several key steps:

Conditioning/Solvation: Priming the cartridge, often with methanol (B129727). comparativephys.ca

Equilibration: Preparing the sorbent for the sample, usually with water. comparativephys.ca

Sample Loading: Applying the sample to the cartridge. comparativephys.ca

Washing: Removing interfering substances with a solvent that does not elute the analyte. nih.govthermofisher.com

Elution: Recovering the analyte with a strong organic solvent. nih.govthermofisher.com

The pH of the sample and the composition of the wash and elution solvents are critical parameters that must be optimized to achieve high recovery of the target analyte. nih.govthermofisher.com

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. lcms.czbiotage.com The choice of solvent is crucial for efficient extraction. mdpi.com While LLE is a traditional method, it can be more time-consuming and may lead to the formation of emulsions, which can complicate the separation process. nih.govbiotage.com

In comparative studies, SPE is often found to be superior to LLE in terms of recovery, cleanliness of the extract, and ease of automation, although LLE can be more cost-effective. lcms.cznih.govnih.govusm.edu For complex analyses like steroid profiling, SPE is generally the preferred method due to its high and consistent recoveries across a range of analytes. lcms.cz

Chromatographic Purification Methods (e.g., High-Performance Liquid Chromatography)

For further purification or separation of this compound and its metabolites, High-Performance Liquid Chromatography (HPLC) is a powerful tool. helsinki.fi HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.netresearchgate.net

In the context of analyzing conjugated steroids directly, without prior hydrolysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netscispace.com This approach avoids the potentially incomplete and time-consuming hydrolysis step. researchgate.netscispace.com The separation of various steroid glucuronides can be achieved using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. helsinki.fi The specific gradient of the mobile phase (the changing composition of the solvent mixture) is optimized to achieve the best separation of the target analytes. researchgate.net

Mass Spectrometry (MS)-Based Approaches for Detection and Characterization

Mass spectrometry is the cornerstone of modern steroid analysis, providing high sensitivity and specificity for the detection and structural elucidation of compounds like this compound. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for the routine screening and quantification of steroids in many analytical fields, including anti-doping control. nih.govnih.govendocrine-abstracts.org However, steroids and their metabolites are often not volatile enough for direct GC analysis. Therefore, a two-step sample preparation process is required: hydrolysis (as described in 4.1.1) followed by derivatization. nih.gov

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, and to improve its chromatographic properties. nih.govnih.gov For steroids, this typically involves converting polar hydroxyl and keto groups into less polar derivatives. dntb.gov.ua A common approach is a two-step methyloxime-trimethylsilyl (MO-TMS) derivatization. endocrine-abstracts.org Other reagents, such as 1,1'-carbonyldiimidazole, can also be used to create derivatives that provide strong signals in the mass spectrometer. nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

Tandem Mass Spectrometry (GC-MS/MS) provides an additional layer of specificity and sensitivity. mdpi.com In this technique, a specific ion (the precursor ion) from the initial mass spectrum is selected and then fragmented further to produce a characteristic set of product ions. nih.gov This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, significantly reduces background noise and improves the limit of quantification for the analyte. rsc.orgmdpi.com

Fragmentation Pattern Elucidation and Mass Spectral Libraries

The pattern of fragments produced in the mass spectrometer is unique to a specific molecule and its derivative, acting as a chemical fingerprint. nih.govresearchgate.net Elucidating these fragmentation patterns is essential for the structural characterization and unambiguous identification of 4-hydroxyandrostenedione and its metabolites. nih.govresearchgate.netnih.gov

When an electron ionization (EI) source is used in GC-MS, the resulting mass spectra show characteristic fragment ions. dntb.gov.uaresearchgate.net For trimethylsilyl (B98337) (TMS)-derivatized steroids, common fragments arise from the loss of methyl groups or parts of the TMS derivative itself. dntb.gov.ua High-resolution mass spectrometry can provide the exact mass of these fragments, aiding in the determination of their elemental composition. nih.govnih.gov

Mass spectral libraries are databases containing the fragmentation patterns of known compounds. researchgate.net By comparing the experimentally obtained mass spectrum of an unknown analyte to the spectra in the library, a confident identification can often be made. nih.govresearchgate.net For novel metabolites or designer steroids, where reference spectra are not available, the fragmentation patterns must be elucidated from first principles, often with the aid of synthesized reference standards and advanced spectroscopic techniques like nuclear magnetic resonance (NMR). nih.govresearchgate.net

| Reagent | Target Functional Group | Derivative Formed | Purpose |

|---|---|---|---|

| O-Methylhydroxylamine hydrochloride | Keto groups | Methyloxime (MO) | Protects keto groups and improves stability. endocrine-abstracts.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl groups | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. nih.govdntb.gov.ua |

| 1,1'-Carbonyldiimidazole (CDI) | Hydroxyl groups | Imidazole carbamate | Introduces an easily ionizable moiety for enhanced MS signal. nih.govresearchgate.net |

| Girard's Reagent P | Carbonyl groups | Hydrazone with a fixed positive charge | Increases ionization efficiency. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Intact Conjugates

LC-MS and LC-MS/MS have become the methods of choice for the direct analysis of intact steroid glucuronides in biological matrices like urine and plasma. researchgate.net These techniques offer high sensitivity and specificity without the need for the hydrolysis and derivatization steps required for GC-MS. researchgate.netwur.nl

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucuronide conjugates. nih.gov Optimization of ESI source parameters, such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature, is crucial for maximizing the signal intensity of this compound and minimizing matrix effects. chromatographyonline.com The choice between positive and negative ionization modes is also a critical consideration. While negative ion mode can produce a very intense and stable deprotonated molecule [M-H]⁻, positive ion ESI MS/MS often provides more structurally specific product ions, which can be beneficial for identification and quantification. nih.gov

Chromatographic separation is typically achieved using reversed-phase liquid chromatography (RPLC) with C8 or C18 columns. researchgate.net Gradient elution with mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed to achieve optimal separation of this compound from other endogenous and exogenous compounds in the sample. researchgate.net

A study on the LC-MS/MS analysis of various steroid glucuronides demonstrated the following optimized parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 2000–4000 V |

| Nebulizer Pressure | 10–50 psi |

| Gas Flow Rate | 4–12 L/min |

| Gas Temperature | 200–340 °C |

This table presents a range of optimized ESI parameters for the analysis of steroid metabolites, which would be applicable to this compound. chromatographyonline.com

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is increasingly used in untargeted metabolomics studies to identify novel biomarkers and to obtain a more comprehensive view of the metabolome. chemrxiv.orgnih.govresearchgate.net In the context of 4-hydroxyandrostenedione administration, an untargeted HRMS approach can help to identify not only the expected this compound but also other, potentially unknown, metabolites. nih.govmdpi.com

The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the elemental composition of detected ions, which greatly aids in the identification of unknown compounds. researchgate.netsemanticscholar.org Untargeted metabolomics workflows typically involve complex data processing to detect, align, and identify features that are significantly different between control and treated groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Synthetic and Isolated Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of newly synthesized or isolated compounds, including steroid glucuronides. hyphadiscovery.comnih.gov While MS techniques provide information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.netresearchgate.net

For the unambiguous identification of this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be employed. hyphadiscovery.comnih.gov These experiments allow for the complete assignment of all proton and carbon signals in the molecule, confirming the structure of the steroid backbone, the glucuronic acid moiety, and the position of the glycosidic linkage. researchgate.netnih.gov This level of structural detail is crucial for the synthesis of authentic reference standards used in quantitative assays. nih.gov

Development and Validation of Quantitative Analytical Assays

The development and validation of robust quantitative assays are essential for accurately determining the concentration of this compound in biological samples. nih.gov LC-MS/MS is the most commonly used platform for this purpose due to its high sensitivity, specificity, and throughput. nih.govuliege.be

Validation of a quantitative assay typically involves assessing several key parameters, including:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery and Matrix Effects: The efficiency of the extraction process and the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage conditions. researchgate.net

The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of high-quality quantitative LC-MS/MS assays. sigmaaldrich.comnih.govlumiprobe.com A SIL-IS for this compound, for example, would be a version of the molecule where one or more atoms (typically carbon or hydrogen) are replaced with their heavier isotopes (e.g., ¹³C or ²H). researchgate.netnih.gov

Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar extraction efficiencies and matrix effects. researchgate.netnih.gov By adding a known amount of the SIL-IS to each sample at the beginning of the sample preparation process, any variability in the analytical procedure can be corrected for by calculating the ratio of the response of the analyte to the response of the SIL-IS. nih.govmdpi.com This significantly improves the accuracy and precision of the quantitative results. nih.govnih.gov

The following table summarizes the key analytical techniques and their primary applications in the study of this compound:

| Analytical Technique | Primary Application | Key Advantages |

| GC-C-IRMS | Differentiation of endogenous and exogenous 4-hydroxyandrostenedione. dshs-koeln.dewada-ama.org | Provides definitive evidence of exogenous administration based on carbon isotope ratios. dshs-koeln.denih.gov |

| LC-MS/MS | Direct quantification of intact this compound in biological fluids. researchgate.netwur.nl | High sensitivity, specificity, and throughput without the need for derivatization. researchgate.net |

| HRMS | Untargeted metabolomics to identify this compound and other metabolites. chemrxiv.orgresearchgate.net | High mass accuracy allows for elemental composition determination and identification of unknown compounds. researchgate.netsemanticscholar.org |

| NMR Spectroscopy | Definitive structural elucidation of synthesized or isolated this compound. hyphadiscovery.comnih.gov | Provides detailed information on atomic connectivity and stereochemistry, confirming the molecular structure. researchgate.netresearchgate.net |

Analytical Sensitivity, Selectivity, and Robustness Assessments

The reliable quantification of this compound in biological matrices necessitates rigorous validation of analytical methodologies, with particular emphasis on sensitivity, selectivity, and robustness. Advanced techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the analysis of steroid glucuronides due to their inherent specificity and sensitivity. nih.govresearchgate.net The validation of these methods ensures that the results are accurate and reproducible, which is critical for research and regulatory purposes, such as in the context of anti-doping control. researchgate.net

Analytical Sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected and quantified. For this compound and related steroid conjugates, high sensitivity is paramount due to the often low physiological concentrations. Method validation studies for steroid glucuronides typically report the limit of quantification (LOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For instance, a validated LC-MS/MS method for the simultaneous quantification of 15 urinary steroid hormone glucuronides reported LOQs ranging from 1.9 nmol/L to 21.4 nmol/L for various conjugates. nih.gov While specific LOQ data for this compound is not always individually detailed in broader steroid panels, the methodologies employed are indicative of the achievable sensitivity.

Linearity, another critical parameter for assessing sensitivity, is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) is indicative of a good linear fit. For a range of urinary androgen glucuronides analyzed by capillary electrophoresis-electrospray tandem mass spectrometry (CE-ESI/MS/MS), the linearity of the method was reported to be between 0.992 and 0.998. nih.gov Similarly, an LC-MS/MS method for other steroid glucuronides demonstrated good linearity with an R² ≥ 0.99. nih.gov

| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | 15 urinary steroid hormone glucuronides | ≥0.99 | 1.9–21.4 nmol/L | nih.gov |

| CE-ESI/MS/MS | 7 urinary androgen glucuronides | 0.992–0.998 | 5–10 ng/mL (as LOD) | nih.gov |

Analytical Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. In the analysis of this compound, selectivity is crucial to distinguish it from its parent compound, other metabolites, and endogenous steroids. nih.govdshs-koeln.de Tandem mass spectrometry (MS/MS) provides excellent selectivity through the use of specific precursor-to-product ion transitions (multiple reaction monitoring, MRM). researchgate.net For example, untargeted profiling using UPLC-MS/MS with precursor ion scanning for characteristic glucuronide (m/z 113) and sulfate (B86663) (m/z 97) fragments has been used to selectively fish for conjugated steroid metabolites. nih.gov The chromatographic separation, typically using reversed-phase columns, further enhances selectivity by separating isomers and structurally similar compounds before they enter the mass spectrometer. dshs-koeln.de

Analytical Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Robustness is assessed by evaluating the impact of minor changes in experimental conditions, such as mobile phase composition, pH, column temperature, and flow rate. While specific robustness data for this compound is not extensively published, the validation of methods for other steroid glucuronides includes assessments of intra- and inter-day accuracy and precision. For a panel of 15 steroid glucuronides, intra-day and inter-day accuracy and precision were below 15% for all quality controls. nih.gov Another study on androgen glucuronides reported coefficients of variation in the range of 4.0-9.0% for intra-day assays and 4.1-9.8% for inter-day assays. nih.gov These values indicate a high degree of method robustness. Recovery experiments also contribute to the assessment of robustness, with reported recoveries for steroid glucuronides ranging from 89.6% to 113.8%. nih.gov

| Analytical Method | Analyte(s) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | 15 urinary steroid hormone glucuronides | <15% | <15% | 89.6–113.8 | nih.gov |

| CE-ESI/MS/MS | 7 urinary androgen glucuronides | 4.0–9.0% | 4.1–9.8% | Not Reported | nih.gov |

Biochemical and Physiological Implications of 4 Hydroxyandrostenedione Glucuronide

Contribution to Overall Steroid Hormonal Homeostasis and Catabolism

4-Hydroxyandrostenedione plays a role in the intricate network of steroid hormone balance, primarily as a metabolite of androstenedione (B190577). Its glucuronidated form, 4-hydroxyandrostenedione glucuronide, is a key product of phase II metabolism, a critical pathway for the detoxification and elimination of steroid hormones. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to the steroid, significantly increasing its water solubility. This transformation is essential for the renal excretion of steroid metabolites, thereby preventing their accumulation and maintaining hormonal equilibrium.

Research has shown that after the administration of 4-hydroxyandrostenedione, a significant amount is excreted in the urine as its glucuronide conjugate. dshs-koeln.de The rate of excretion of this compound can be rapid, with high concentrations appearing in the urine shortly after administration, followed by a swift decline. dshs-koeln.de This efficient clearance highlights the importance of glucuronidation in the catabolism of this particular steroid. The presence of the 4-hydroxy group on the androstenedione molecule influences its metabolism and subsequent conjugation, leading to a diverse array of glucuronidated and sulfated metabolites found in urine. nih.gov

Role as a Biomarker in Metabolic Profiling and Steroidomic Studies

The measurement of this compound in biological fluids, particularly urine, has been primarily utilized as a biomarker for the detection of exogenous administration of 4-hydroxyandrostenedione or its precursor, androstenedione, in the context of anti-doping control in sports. caymanchem.com Its presence and concentration can indicate the use of these substances to enhance athletic performance.

Beyond its application in sports, the profiling of 4-hydroxyandrostenedione and its metabolites may have clinical relevance in certain endocrine disorders. For instance, in conditions characterized by androgen excess, such as polycystic ovary syndrome (PCOS), alterations in the urinary steroid profile, including the metabolites of androstenedione, are observed. nih.govnih.gov While research has focused more on other androgen metabolites in PCOS, the comprehensive analysis of all androgen breakdown products, including this compound, could provide a more detailed picture of the underlying pathophysiology.

Furthermore, as 4-hydroxyandrostenedione is an aromatase inhibitor, its metabolic fate is of interest in the context of hormone-dependent cancers like breast and prostate cancer. caymanchem.comnih.govnih.gov Studies have investigated the use of 4-hydroxyandrostenedione as a therapeutic agent, and monitoring its glucuronidated metabolites could potentially inform on the drug's metabolism and efficacy in patients. nih.gov

The analysis of urinary steroid glucuronides, including this compound, offers a non-invasive window into the body's production and turnover of androgens. While serum levels of active androgens like testosterone (B1683101) can fluctuate, the measurement of their urinary metabolites provides a more integrated picture of androgen metabolism over time.

In research settings, the detailed analysis of the full spectrum of urinary steroid metabolites, including various hydroxylated and conjugated forms of androstenedione, allows for a deeper understanding of the enzymatic pathways involved in steroidogenesis and catabolism. nih.gov This information is valuable for identifying potential enzymatic dysregulations in various endocrine conditions.

Interrelationships with Other Conjugated Steroid Metabolites in Biological Systems

This compound exists within a complex milieu of other conjugated steroid metabolites in biological fluids. Its formation and excretion are intrinsically linked to the metabolism of other androgens and their subsequent conjugation pathways. The metabolism of 4-hydroxyandrostenedione is known to be diverse, resulting in a variety of metabolites that are excreted as both glucuronides and sulfates. nih.gov

The enzymes responsible for glucuronidation, the UGTs, exhibit substrate specificity, and the conjugation of different androgens can be catalyzed by different UGT isoforms. nih.govcohlife.org For example, UGT2B17 is a key enzyme in the glucuronidation of testosterone, while UGT2B7 is primarily responsible for the glucuronidation of epitestosterone. wada-ama.org The specific UGT enzymes involved in the glucuronidation of 4-hydroxyandrostenedione and its various metabolites are an area of ongoing research. The relative abundance of this compound compared to other androgen glucuronides, such as testosterone glucuronide and epitestosterone glucuronide, in urine can be influenced by the route of administration of the parent steroid and the activity of the relevant metabolic enzymes. dshs-koeln.denih.gov

Furthermore, there is an interplay between glucuronidation and sulfation in the conjugation of steroid metabolites. While glucuronidation is a major pathway for the elimination of many androgens, sulfation also plays a significant role. The balance between these two conjugation pathways can vary for different steroids and under different physiological conditions. The presence of a 4-hydroxy group on the androstenedione molecule likely influences the preference for glucuronidation versus sulfation. nih.gov The study of the complete profile of both glucuronidated and sulfated steroid metabolites provides a more comprehensive understanding of steroid metabolism and its regulation.

Emerging Research Frontiers and Future Directions in 4 Hydroxyandrostenedione Glucuronide Investigations

Comprehensive Mapping of UGT Isoform Contribution to Steroid Glucuronidation Pathways

The conjugation of steroids with glucuronic acid is a critical pathway for their inactivation and elimination, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net While it is known that 4-hydroxyandrostenedione is eliminated in part as a direct 4-O-glucuronide, the precise contribution of individual UGT isoforms to this process is an area of active investigation. researchgate.net The UGT family, particularly the UGT1A and UGT2B subfamilies, are the primary enzymes responsible for metabolizing the vast array of endogenous and exogenous compounds, including steroids. nih.govebmconsult.com

Research on androgen metabolism has identified several key UGT isoforms with specificity for steroid substrates. The UGT2B subfamily, including UGT2B7, UGT2B15, and UGT2B17, are recognized as the major enzymes in androgen conjugation. frontiersin.org

UGT2B17 is considered the most efficient UGT for metabolizing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). researchgate.net

UGT2B15 also demonstrates significant activity towards DHT. researchgate.net

UGT2B7 is another crucial enzyme in steroid metabolism. frontiersin.org

Direct evidence for the specific UGTs metabolizing 4-hydroxyandrostenedione is still emerging, but compelling data from structurally related compounds offer significant clues. Studies on exemestane, another steroidal aromatase inhibitor, show that its active metabolite, 17-dihydroexemestane (B1265006), is primarily glucuronidated by UGT2B17, with a minor role played by UGT1A4. nih.gov Given the structural similarity, it is highly probable that UGT2B17 is also a primary catalyst in the glucuronidation of 4-hydroxyandrostenedione. Future research will focus on detailed kinetic studies using a panel of recombinant human UGT enzymes to definitively map the specific isoforms responsible and quantify their relative contributions.

| UGT Isoform | Known Androgen Substrates | Evidence/Hypothesized Role in 4-Hydroxyandrostenedione Glucuronidation | Primary Tissue Expression |

|---|---|---|---|

| UGT2B17 | Testosterone, Dihydrotestosterone, Androsterone | Strong candidate; primary enzyme for the structurally similar 17-dihydroexemestane metabolite. nih.govnih.gov | Liver, Prostate researchgate.net |

| UGT2B15 | Dihydrotestosterone, Androstanediol | Potential contributor due to its role in 5α-reduced androgen metabolism. researchgate.net | Liver, Prostate researchgate.net |

| UGT2B7 | Androsterone, Epitestosterone | Likely contributor due to broad steroid substrate specificity. frontiersin.org | Liver, Kidney, GI Tract nih.gov |

| UGT1A4 | Androsterone | Minor contributor; shows some activity against 17-dihydroexemestane. nih.gov | Liver nih.gov |

Innovation in Analytical Technologies for Enhanced Sensitivity and Throughput in Metabolite Profiling

The accurate quantification of steroid glucuronides in biological matrices is essential for pharmacokinetic, clinical, and anti-doping studies. Historically, this often required an enzymatic hydrolysis step to cleave the glucuronide moiety before analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov However, this indirect approach can suffer from incomplete hydrolysis and loss of information about the original conjugated metabolite. acs.org

Modern analytical chemistry has shifted towards direct measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technology offers superior sensitivity and specificity, allowing for the direct detection and quantification of intact steroid glucuronides like 4-hydroxyandrostenedione glucuronide from complex matrices such as urine and plasma. nih.govresearchgate.net

Key innovations driving this frontier include:

High-Throughput Methods: The development of multiplexed LC-MS/MS assays allows for the simultaneous measurement of a panel of steroid hormones and their glucuronidated and sulfated metabolites from a single, small-volume sample. researchgate.netmdpi.com This is crucial for comprehensive metabolic profiling.

Enhanced Chromatographic Separation: Techniques like ultra-performance convergence chromatography (UPC²) coupled with MS/MS provide superior selectivity and sensitivity compared to conventional liquid chromatography, enabling better separation of structurally similar steroid isomers. nih.govbham.ac.uk

Open Detection Screening: Advanced LC-MS/MS scan methods, such as neutral loss scanning, facilitate the "open" detection of unknown or unexpected steroid glucuronides in a sample, moving beyond purely targeted analysis. acs.orgresearchgate.net

These technological advancements enable more accurate metabolite profiling at biologically relevant concentrations, which is vital for understanding the nuances of steroid metabolism in both health and disease. nih.govbham.ac.uk

| Technology | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS (with hydrolysis) | Analyzes the parent steroid after enzymatic removal of the glucuronide. | Well-established for steroid profiling. | Indirect; risk of incomplete hydrolysis; labor-intensive; loss of conjugate-specific information. acs.org |

| LC-MS/MS (direct) | Separates and detects the intact glucuronide conjugate directly. | High sensitivity and specificity; direct measurement; suitable for multiplexing. nih.govmdpi.com | Requires specific reference standards for absolute quantification. |

| UPC²-MS/MS | Uses compressed fluid for chromatography, offering different selectivity. | Superior chromatographic efficiency and sensitivity for some androgens. nih.govbham.ac.uk | Less commonly available instrumentation. |

Elucidation of Regulatory Networks Governing this compound Production and Excretion In Vivo

The amount of this compound produced and excreted is not static; it is controlled by a complex network of regulatory signals that modulate the expression and activity of UGT enzymes and associated transporters. Understanding this network is a key frontier in steroid biology.

Two major classes of regulators are of primary interest:

Hormonal Feedback Loops: Steroid hormones themselves can regulate the enzymes responsible for their own metabolism. For example, androgens acting through the androgen receptor (AR) have been shown to down-regulate the expression of UGTs in prostate and bladder tissues. oup.comnih.gov This suggests a local feedback mechanism where high levels of androgens can suppress their own inactivation, thereby amplifying their signal. The effect of 4-hydroxyandrostenedione and its metabolites on this pathway is an important area for future study.

Nuclear Receptors: The pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are master regulators of detoxification pathways. mdpi.com Activated by a wide range of foreign chemicals (xenobiotics) and endogenous molecules, these receptors coordinate the up-regulation of a vast network of genes encoding phase I, phase II (including UGTs), and phase III (transporter) proteins. nih.govnih.gov Activation of PXR and CAR can therefore significantly increase the capacity for steroid glucuronidation and clearance.

Furthermore, the excretion of the newly formed this compound from the cell into circulation or bile is an active process mediated by efflux transporters like the multidrug resistance-associated proteins (MRPs), particularly MRP2 and MRP3, which are known to transport other androgen glucuronides. nih.gov The expression of these transporters is also tightly regulated, often by the same nuclear receptors that control UGT expression. Future research will aim to integrate these different layers of regulation to create a comprehensive model of how the production and excretion of this compound are controlled in vivo under various physiological and pharmacological conditions.

Q & A

Q. What are the primary metabolic pathways of 4-hydroxyandrostenedione, and how is its glucuronide conjugate formed?

4-Hydroxyandrostenedione undergoes extensive phase-I reductive metabolism (e.g., 3,4-dihydroxylation) and phase-II conjugation. Glucuronidation occurs predominantly at the 4-hydroxy group, forming 4-hydroxyandrostenedione glucuronide, which accounts for 20–35% of excreted metabolites in humans depending on administration route and gender. Methodologies like LC-MS and enzymatic hydrolysis (β-glucuronidase) are critical for isolating and quantifying the glucuronide fraction in urine .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?

Reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) is optimal due to the polar nature of glucuronides. For GC-MS workflows, enzymatic hydrolysis (e.g., β-glucuronidase) followed by derivatization (e.g., trimethylsilylation) is required to improve volatility. Cross-validation with reference standards is essential to avoid co-elution with structurally similar metabolites .

Q. How do gender and administration route influence the excretion profile of this compound?

Oral administration in women results in glucuronide excretion within 24 hours (20% of dose), while intramuscular administration in men shows higher glucuronidation (35%). Gender-specific differences in UDP-glucuronosyltransferase (UGT) activity and hepatic metabolism likely contribute to these variations. Studies should stratify cohorts by gender and use controlled administration routes to minimize confounding .

Q. What is the significance of distinguishing glucuronide vs. sulfate conjugates in 4-hydroxyandrostenedione metabolism?

Glucuronides exhibit longer urinary detection windows (>65 hours) compared to sulfates. Sulfation is dominant in specific metabolites (e.g., 3,4-dihydroxy-5-androstan-17-one), while glucuronidation is influenced by the 4-hydroxy group’s steric effects. Fractionation via solid-phase extraction (SPE) and enzymatic cleavage (sulfatase vs. β-glucuronidase) enables precise conjugate-specific analysis .

Q. How does this compound serve as a biomarker in clinical research?

It is a key biomarker for monitoring aromatase inhibitor therapy (e.g., formestane) in breast cancer. In hypertrophic cardiomyopathy studies, it co-elutes with 2-methoxy-estradiol-17β 3-glucuronide in metabolomic profiles, suggesting roles in steroid-disruption pathways. Targeted LC-MS panels are recommended for biomarker validation in cohort studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation patterns of 4-hydroxyandrostenedione metabolites across studies?

Discrepancies (e.g., glucuronide vs. sulfate detection) arise from methodological differences (e.g., hydrolysis protocols) and interspecies variations. To address this:

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

- Crossover trials : Compare oral vs. intramuscular administration to assess bioavailability.

- Timed urine collection : Monitor excretion kinetics over 90+ hours, as glucuronides persist longer than sulfates.

- CYP phenotyping : Co-administer CYP3A4/5 inhibitors to evaluate metabolic interactions. Note that neglecting urinary creatinine correction can inflate inter-individual variability .

Q. How can advanced mass spectrometry techniques improve detection limits for trace glucuronide metabolites?

- High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., 4-hydroxyandrostenedione vs. 4-hydroxytestosterone glucuronides).

- GC-C-IRMS : Detect ¹³C-depletion in glucuronides to confirm exogenous steroid administration in doping studies.

- MS/MS libraries : Develop spectral databases using reference standards to reduce false positives .

Q. What role does the 4-hydroxy group play in phase-II metabolism compared to other steroid derivatives?

The 4-hydroxy group sterically hinders sulfation, favoring glucuronidation. This contrasts with testosterone, where sulfation dominates. Computational modeling (e.g., molecular docking with UGT enzymes) and in vitro assays with human liver microsomes can elucidate steric and electronic influences on conjugation .

Q. How can metabolomic datasets be integrated to explore the pathophysiological roles of this compound?

- Multi-omics integration : Correlate glucuronide levels with transcriptomic data (e.g., UGT expression in tissue biopsies).

- Machine learning : Apply Lasso regression to identify glucuronide associations with clinical endpoints (e.g., cardiac hypertrophy).

- Network analysis : Map interactions with estrogen receptors or lipid metabolism pathways using platforms like MetaboAnalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.